
15-Oxospiramilactone as a USP30 Inhibitor: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 15-Oxospiramilactone

Cat. No.: B609486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15-Oxospiramilactone, a diterpenoid

derivative identified as a potent inhibitor of Ubiquitin-Specific Protease 30 (USP30). This

document consolidates current research findings, presents quantitative data for comparative

analysis, details key experimental methodologies, and visualizes the relevant biological

pathways and experimental workflows.

Introduction to USP30 and its Inhibition
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the

outer mitochondrial membrane and peroxisomes.[1] It plays a critical role in cellular

homeostasis by counteracting the ubiquitination of mitochondrial proteins, thereby suppressing

mitophagy, the selective degradation of damaged mitochondria.[2] The PINK1/Parkin pathway

is a key signaling cascade that initiates mitophagy in response to mitochondrial stress. USP30

acts as a negative regulator of this pathway by removing ubiquitin chains from mitochondrial

substrates, thus preventing the recruitment of autophagic machinery.[2]

Dysregulation of USP30 activity has been implicated in a range of pathologies, including

neurodegenerative diseases like Parkinson's disease, certain cancers, and pulmonary

disorders.[3] Consequently, the inhibition of USP30 has emerged as a promising therapeutic

strategy to enhance the clearance of dysfunctional mitochondria and restore cellular health.
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15-Oxospiramilactone, also known as S3, is a natural diterpenoid derivative that has been

identified as a covalent inhibitor of USP30.[3] It directly targets the catalytic cysteine residue

(Cys77) within the active site of USP30, leading to the inhibition of its deubiquitinase activity.[3]

This inhibition promotes the accumulation of ubiquitinated proteins on the mitochondrial

surface, thereby enhancing mitophagy.

Quantitative Data
While 15-Oxospiramilactone has been qualitatively established as a USP30 inhibitor, a

specific IC50 value for its direct inhibition of USP30 is not consistently reported in the reviewed

literature. However, for comparative purposes, the following table includes IC50 values for

other known USP30 inhibitors.

Inhibitor IC50 Value (nM) Assay Type Reference

15-Oxospiramilactone

(S3)
Not Reported - -

USP30Inh-1 15 - 30
Ub-Rho110 Cleavage

Assay
[3]

USP30Inh-2 15 - 30
Ub-Rho110 Cleavage

Assay
[3]

USP30Inh-3 15 - 30
Ub-Rho110 Cleavage

Assay
[3]

Compound 39 ~20
In vitro enzymatic

assay

MTX115325 12
Fluorescence

polarization assay

Signaling Pathways
PINK1/Parkin-Mediated Mitophagy and USP30 Inhibition
Mitochondrial damage leads to the stabilization of PINK1 on the outer mitochondrial

membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin

ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle
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for degradation by the autophagosome. USP30 counteracts this process by removing these

ubiquitin chains. 15-Oxospiramilactone inhibits USP30, thereby promoting the accumulation

of ubiquitin on mitochondria and enhancing mitophagy.
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PINK1/Parkin pathway and USP30 inhibition by 15-Oxospiramilactone.

Wnt/β-catenin Signaling Pathway
At higher concentrations, 15-Oxospiramilactone has been shown to inhibit the Wnt/β-catenin

signaling pathway, which can lead to apoptosis.[4] This effect is independent of its role in

mitophagy. In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation

of β-catenin. Upon Wnt binding, β-catenin accumulates, translocates to the nucleus, and

activates TCF/LEF transcription factors, promoting cell proliferation. 15-Oxospiramilactone is

suggested to interfere with the association of β-catenin and TCF4.
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Inhibition of Wnt/β-catenin signaling by 15-Oxospiramilactone.
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Experimental Protocols
Deubiquitinase (DUB) Activity Assay (Ubiquitin-
Rhodamine 110)
This in vitro assay measures the enzymatic activity of USP30 by monitoring the cleavage of a

fluorogenic substrate.

Principle: The substrate consists of ubiquitin linked to Rhodamine 110 (Rho110). In this form,

the fluorescence of Rho110 is quenched. Upon cleavage by an active DUB like USP30,

Rho110 is released, resulting in a measurable increase in fluorescence.[5]

Materials:

Recombinant human USP30 enzyme

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM Potassium Glutamate, 0.1 mM TCEP,

0.03% Bovine Gamma Globulin)

15-Oxospiramilactone (or other inhibitors) dissolved in DMSO

384-well black plates

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

Prepare serial dilutions of 15-Oxospiramilactone in assay buffer.

Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.

Add the different concentrations of 15-Oxospiramilactone to the wells containing USP30.

Include a DMSO vehicle control.

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room

temperature to allow for binding.
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Initiate the reaction by adding the Ub-Rho110 substrate to all wells.

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

Calculate the reaction rates (slope of the linear phase of fluorescence increase).

Determine the percent inhibition for each concentration of 15-Oxospiramilactone relative to

the DMSO control.

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

In-Cell USP30 Target Engagement Assay
This cellular assay confirms that 15-Oxospiramilactone engages with USP30 within a cellular

context.

Principle: This assay utilizes an activity-based probe (ABP) that covalently binds to the active

site of DUBs.[6] The probe is tagged (e.g., with biotin or a HA-tag). If 15-Oxospiramilactone is

bound to the active site of USP30, it will prevent the ABP from binding. This can be visualized

by a lack of a molecular weight shift of USP30 on a Western blot.

Materials:

Cell line expressing USP30 (e.g., SH-SY5Y)

15-Oxospiramilactone

Activity-based probe (e.g., Biotin-Ahx-Ub-propargylamide (PA))

Cell lysis buffer

SDS-PAGE and Western blotting reagents

Anti-USP30 antibody

Streptavidin-HRP (for biotinylated probes) or anti-HA antibody

Procedure:
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Culture cells to the desired confluency.

Treat the cells with varying concentrations of 15-Oxospiramilactone for a specified time

(e.g., 24 hours). Include a DMSO vehicle control.

Lyse the cells and quantify the protein concentration.

Incubate the cell lysates with the activity-based probe for a defined period (e.g., 1 hour at

room temperature) to allow for probe binding to active DUBs.

Resolve the proteins by SDS-PAGE.

Transfer the proteins to a membrane and perform a Western blot using an anti-USP30

antibody.

The binding of the ABP to USP30 will result in a band shift (increase in molecular weight).

The degree of this shift will be inversely proportional to the concentration of 15-
Oxospiramilactone, indicating target engagement.

Mitochondrial Fusion Assay
This assay assesses the ability of 15-Oxospiramilactone to induce mitochondrial fusion in

cells with fragmented mitochondria.

Principle: Cells deficient in mitochondrial fusion proteins (e.g., Mfn1 knockout mouse embryonic

fibroblasts) exhibit fragmented mitochondria. Treatment with a compound that promotes fusion

will cause these fragmented mitochondria to elongate and form a tubular network. This

morphological change can be visualized and quantified using fluorescence microscopy.

Materials:

Mfn1-knockout Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

Mitochondrial fluorescent probe (e.g., MitoTracker Red) or cells expressing a mitochondrial-

targeted fluorescent protein (e.g., mito-DsRed)

15-Oxospiramilactone
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Fluorescence microscope

Image analysis software

Procedure:

Plate the Mfn1-knockout MEFs on coverslips.

Treat the cells with 15-Oxospiramilactone (e.g., 2-5 µM) for a specified time (e.g., 2-24

hours). Include a DMSO vehicle control.

If using a fluorescent probe, stain the cells with MitoTracker Red according to the

manufacturer's protocol.

Fix the cells.

Acquire images of the mitochondrial morphology using a fluorescence microscope.

Quantify the degree of mitochondrial fusion. This can be done by categorizing cells based on

their mitochondrial morphology (e.g., fragmented, intermediate, tubular) and counting the

percentage of cells in each category.

Experimental Workflows
General Workflow for USP30 Inhibitor Screening and
Validation
The following diagram illustrates a typical workflow for identifying and validating a novel USP30

inhibitor like 15-Oxospiramilactone.
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Workflow for the identification and validation of a USP30 inhibitor.

Conclusion
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15-Oxospiramilactone is a valuable tool compound for studying the biological roles of USP30.

Its ability to covalently inhibit USP30 and subsequently modulate mitochondrial dynamics and

mitophagy provides a powerful approach to investigate these pathways in various cellular

contexts. Further research is warranted to fully elucidate its therapeutic potential and to

develop more potent and selective second-generation inhibitors based on its mechanism of

action. This guide provides a comprehensive resource for researchers and drug development

professionals interested in leveraging 15-Oxospiramilactone as a USP30 inhibitor in their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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